molecular formula C12H9ClF3N3O B10906089 N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide

N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B10906089
M. Wt: 303.67 g/mol
InChI Key: WFVXLWDUPMDNHM-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide is a chemical compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide typically involves the reaction of 4-chlorophenylhydrazine with trifluoroacetic acid to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acetylation of the pyrazole nitrogen to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Shares the 4-chlorophenyl group but lacks the trifluoromethyl and pyrazole components.

    Trifluoromethylpyrazole derivatives: Compounds with similar pyrazole and trifluoromethyl groups but different substituents.

Uniqueness

N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide is unique due to its combination of a 4-chlorophenyl group, a trifluoromethyl group, and a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9ClF3N3O

Molecular Weight

303.67 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C12H9ClF3N3O/c1-7(20)17-11-6-10(12(14,15)16)18-19(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,20)

InChI Key

WFVXLWDUPMDNHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN1C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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